molecular formula C7H3F4NO3 B176459 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene CAS No. 123572-64-5

2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B176459
CAS No.: 123572-64-5
M. Wt: 225.1 g/mol
InChI Key: QQRLTSAICSXWBE-UHFFFAOYSA-N
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Description

2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene typically involves the nitration of 2-Fluoro-4-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and trifluoromethoxy groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Fluoro-1-amino-4-(trifluoromethoxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs due to its unique functional groups.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene depends on its chemical reactivity. The nitro group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The trifluoromethoxy group also influences the compound’s reactivity by stabilizing negative charges through inductive effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.

    4-Nitro-1-(trifluoromethoxy)benzene:

    2-Fluoro-4-(trifluoromethoxy)benzene: Lacks the nitro group, leading to different reactivity and applications.

Uniqueness

2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene is unique due to the combination of the fluorine, nitro, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

2-fluoro-1-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRLTSAICSXWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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